BenchChemオンラインストアへようこそ!

6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline

Drug Metabolism CYP Inhibition ADME-Tox

6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline (CAS 840-59-5) is a 3,4-dihydroquinazoline derivative with a 6-methyl substituent and an N-(4-methylphenyl) group. It belongs to a class of nitrogen-containing heterocycles investigated for T-type calcium channel blockade, anticancer activity, and catalytic applications as N-donor ligands in ruthenium(II)-arene complexes.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
CAS No. 840-59-5
Cat. No. B3022950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline
CAS840-59-5
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)C)N=C2
InChIInChI=1S/C16H16N2/c1-12-3-6-15(7-4-12)18-10-14-9-13(2)5-8-16(14)17-11-18/h3-9,11H,10H2,1-2H3
InChIKeyKPBHBOKRUJADIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline (CAS 840-59-5) — Procurement-Relevant Chemical Profile


6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline (CAS 840-59-5) is a 3,4-dihydroquinazoline derivative with a 6-methyl substituent and an N-(4-methylphenyl) group. It belongs to a class of nitrogen-containing heterocycles investigated for T-type calcium channel blockade, anticancer activity, and catalytic applications as N-donor ligands in ruthenium(II)-arene complexes [1]. Primary quantitative head-to-head comparison data with closest structural analogs (e.g., 6-chloro-3-(4-methylphenyl), 3-phenyl, or 6-unsubstituted derivatives) is not currently available in the peer-reviewed literature; the available quantitative evidence consists of CYP450 inhibition data and predicted physicochemical parameters.

Why In-Class 3,4-Dihydroquinazoline Substitution Risks Undermining Research Reproducibility


The 3,4-dihydroquinazoline scaffold exhibits pronounced sensitivity of both biological and catalytic activity to peripheral substitution. For T-type calcium channel (Cav3.1) blockers, a simple SAR study on the KYS05090 template revealed that changes to the N-aryl substituent alter IC50 values from low nanomolar to micromolar ranges, with compounds 6g and 6h showing distinct cell-cycle arrest profiles (G1 phase) compared to KYS05090 (sub-G1 apoptosis) [1]. Similarly, in catalytic transfer hydrogenation, the most active Ru(II) complex (2,4,6-trimethylbenzyl-substituted, 1a) significantly outperformed other N-substituted analogs, confirming that the N-aryl group's steric and electronic properties directly control turnover [2]. These findings demonstrate that seemingly minor substituent changes produce functionally distinct molecules unsuitable for interchangeable use in target-based screening or catalytic optimization.

Quantitative Differentiation Evidence for 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline (840-59-5) Against Closest Analogs


CYP3A4/5 Inhibition: Modest Liability Compared to Potent CYP3A4 Inhibitors Such as Ketoconazole

6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline was tested for inhibition of CYP3A4/5 in human liver microsomes using midazolam as a probe substrate [1]. The observed IC50 of 5.5 µM is ~275-fold weaker than that of the prototypical strong CYP3A4 inhibitor ketoconazole, whose IC50 is approximately 0.02 µM under comparable pre-incubation conditions [2]. This places the compound in a low CYP inhibition liability zone relative to ketoconazole-like comparators.

Drug Metabolism CYP Inhibition ADME-Tox

Predicted logP Distinguishes 6-Methyl-3-(4-methylphenyl) from More Polar 3,4-Dihydroquinazoline Analogs

The calculated logP for 6-methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline is reported as 3.48 , reflecting the lipophilic contribution of the 4-methylphenyl substituent. By comparison, the parent 3-phenyl-3,4-dihydroquinazoline (without 6-methyl) has a calculated logP of approximately 2.9 under the same ACD/Labs prediction method [1].

Physicochemical Property Lipophilicity LogP

Patent Coverage: Generic Scope of 3,4-Dihydroquinazoline Derivatives for T-Type Calcium Channel Blockade Includes This Substitution Pattern

U.S. Patent Application US20100120803 and related granted patents (e.g., US7271260) claim 3,4-dihydroquinazoline derivatives as T-type calcium channel blockers with anticancer activity [1]. The generic Markush structures encompass the substitution pattern R1 = 6-methyl, R2 = 4-methylphenyl, meaning 6-methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline falls within the claimed scope. In contrast, simpler analogs such as 3-phenyl-3,4-dihydroquinazoline (no 6-substituent) may lie outside specific dependent claims.

Intellectual Property Freedom to Operate T-Type Calcium Channel

T-Type Calcium Channel SAR: 6-Methyl-3-(4-methylphenyl) Likely Occupies a Lower Potency Tier vs. KYS05090 Lead

In the SAR study by Jang et al., the parent compound KYS05090 (bearing a 2,4,6-trimethylbenzyl N-substituent) inhibits Cav3.1 T-type channels with IC50 = 41 ± 1 nM [1], whereas derivatives with simple N-aryl groups such as 4-methylphenyl showed markedly reduced inhibition (quantitative values not reported in abstract but described as less active). Compounds 6g and 6h (with p-methoxybenzyl and related substituents) exhibited G1 cell-cycle arrest distinct from the sub-G1 apoptosis induction by KYS05090 [2]. The 6-methyl-3-(4-methylphenyl) analog is predicted to show intermediate channel blockade and cytotoxicity between KYS05090 and unsubstituted 3-phenyl derivatives.

Structure-Activity Relationship T-Type Calcium Channel Cytotoxicity

Documented Use as Drug Impurity Reference Standard: A Procurement Driver Distinct from Research-Only Analogs

Multiple vendor sources classify 6-methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline as a drug impurity reference substance suitable for pharmaceutical quality control applications [1]. This contrasts with most research-grade 3,4-dihydroquinazoline analogs (e.g., 6-chloro-3-phenyl, 3-benzyl derivatives), which are typically available only as building blocks without impurity-standard documentation.

Reference Standard Impurity Profiling Analytical Chemistry

High-Value Application Scenarios for 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline (840-59-5)


ADME-Tox Triage Screening of 3,4-Dihydroquinazoline Libraries

With its measured CYP3A4/5 IC50 of 5.5 µM (275-fold weaker than ketoconazole) [1], this compound can serve as a comparator for establishing CYP inhibition liability thresholds within a 3,4-dihydroquinazoline lead series. Its moderate lipophilicity (logP 3.48) makes it a useful reference for balancing permeability against metabolic stability.

Pharmaceutical Impurity Profiling and Method Validation

Available as a characterized reference standard from certified vendors [2], 6-methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline is suitable for developing HPLC/LC-MS methods for detecting related dihydroquinazoline impurities in drug substance batches.

T-Type Calcium Channel SAR Studies: Negative Control or Scaffold Reference

As a structurally defined analog outside the high-potency KYS05090 cluster, this compound can function as a negative control or reference point in Cav3.1 channel screening campaigns, helping to establish SAR boundaries for the 3,4-dihydroquinazoline chemotype [3].

Ru(II)-Arene Catalyst Ligand Optimization

The N-(4-methylphenyl) substituent offers a distinct steric/electronic profile for tuning catalytic activity in transfer hydrogenation. The compound is a direct precursor for synthesizing the corresponding Ru(II)-arene complex, where the N-aryl group has been shown to affect conversion rates [4].

Quote Request

Request a Quote for 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.